Adriamycinol is a key metabolite of Adriamycin, a widely used anthracycline antibiotic in cancer treatment. [] It's formed through the carbonyl reduction of Adriamycin, mainly occurring in the liver. [, , , ] Adriamycinol itself exhibits antineoplastic activity, although its potency is less than that of Adriamycin. [] Its presence in various biological samples, including plasma, urine, and bile, has made it a crucial subject in pharmacological research, particularly in understanding Adriamycin's metabolism and potential toxicity. [, , , , ]
Doxorubicinol is a significant metabolite of doxorubicin, an anthracycline antibiotic widely used in cancer therapy. Doxorubicin itself is known for its effectiveness against various cancers, including breast cancer, leukemia, and lymphoma. Doxorubicinol is formed through the reduction of doxorubicin and is recognized for its pharmacological activity, although it may also contribute to the drug's cardiotoxicity.
Doxorubicin is derived from the bacterium Streptomyces peucetius and has been extensively studied for its anticancer properties. Doxorubicinol is produced as a metabolic byproduct when doxorubicin undergoes enzymatic reduction in the body.
Doxorubicinol falls under the classification of anthracycline derivatives. It is categorized as an antineoplastic agent due to its role in inhibiting cancer cell proliferation.
Doxorubicinol can be synthesized through several methods, primarily focusing on the reduction of doxorubicin. This reduction can occur enzymatically or chemically:
The enzymatic pathway involves the action of specific reductases that facilitate the reduction of the carbonyl group at C-13 of doxorubicin to form doxorubicinol. This reaction is crucial as it influences both the pharmacological effects and toxicity profile of doxorubicin.
The molecular formula of doxorubicinol is , indicating that it retains the core structure of doxorubicin but with a hydroxyl group replacing the carbonyl group at position 13.
Doxorubicinol can participate in various chemical reactions that are relevant to its biological activity:
The reduction reaction is typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
Doxorubicinol exerts its effects primarily through two mechanisms:
Studies have shown that while doxorubicin is more potent in inducing apoptosis through DNA damage, doxorubicinol still retains some cytotoxic properties but may have a different profile regarding cardiotoxicity and other side effects.
Studies suggest that the pharmacokinetics of doxorubicinol differ from those of doxorubicin, affecting its distribution and elimination from the body.
Doxorubicinol has several applications in research and clinical settings:
Doxorubicinol (13-dihydrodoxorubicin) is the primary alcohol metabolite of the anthracycline chemotherapeutic agent doxorubicin. Its formation occurs via carbonyl reduction at the C-13 position of the parent compound's side chain, a reaction dependent on NAD(P)H cofactors. This biotransformation represents a critical pharmacokinetic step, as doxorubicinol retains therapeutic activity while exhibiting distinct toxicological properties compared to its parent compound. The reduction process follows two-electron transfer kinetics, resulting in the stereospecific conversion of the ketone group to a secondary alcohol. Unlike phase I oxidative metabolism, this reaction increases molecular hydrophilicity but does not directly facilitate conjugation or excretion, thereby extending the metabolite’s biological half-life [3] [7].
Table 1: Enzymatic Systems Catalyzing Doxorubicin Reduction
Enzyme System | Cofactor Requirement | Primary Localization | Inhibitors |
---|---|---|---|
Cytochrome P450 Reductase | NADPH | Microsomal | Dicoumarol (IC₅₀ ≈50 µM) |
Carbonyl Reductases (CBRs) | NADPH | Cytosolic | Rutin, Quercetin |
Aldo-Keto Reductases (AKRs) | NADPH | Cytosolic/Microsomal | Flavonoids, Statins |
DT-Diaphorase | NADH/NADPH | Cytosolic | Dicoumarol |
The AKR superfamily (particularly AKR1A1, AKR1C3) and CBR isoforms (CBR1, CBR3) constitute the principal enzymatic machinery governing doxorubicinol biosynthesis. AKR1C3 demonstrates exceptional catalytic efficiency toward doxorubicin (Km ≈15–80 µM), attributable to its broad substrate specificity for carbonyl-containing xenobiotics. This enzyme is abundantly expressed in hepatic, prostatic, and mammary tissues, correlating with tissue-specific doxorubicinol accumulation patterns. Conversely, CBR1 exhibits higher expression fidelity in cardiac tissue, where it contributes significantly to the local generation of doxorubicinol—a metabolite implicated in disrupting cardiac calcium homeostasis through inhibition of the sarcoplasmic reticulum calcium pump (SERCA2a) [3] [7].
Competitive inhibition studies reveal isoform-specific sensitivities: AKR1C3 is potently inhibited by nonsteroidal anti-inflammatory drugs (e.g., flufenamic acid), while CBR1 is susceptible to inhibition by phenolic compounds like quercetin. Importantly, AKR1C3 also functions as a nuclear co-activator of transcription factors (e.g., pregnane X receptor), suggesting potential secondary roles in modulating drug resistance pathways beyond its reductive metabolism function [6] [10].
Interspecies variations in doxorubicinol biosynthesis are substantial. Rodent models (e.g., Sp 107 rat mammary carcinoma) exhibit predominant microsomal doxorubicin reduction (28.4 ± 4.6 nmol/min/mg protein), primarily mediated by NADPH-dependent cytochrome P450 reductase. This contrasts with human tissues, where cytosolic AKRs/CBRs dominate, yielding higher doxorubicinol fractions (up to 50% of circulating metabolites). Tissue-specific profiling demonstrates:
Gut microbiota (e.g., Raoultella planticola, E. coli) further contribute to species-dependent metabolism via molybdenum cofactor-dependent deglycosylation, generating 7-deoxydoxorubicinone and subsequent alcohol derivatives. This enteric pathway accounts for ~10–15% of fecal metabolite excretion in mammals [7].
Table 2: Tissue and Species Variability in Doxorubicinol Biosynthesis
Biological System | Primary Reductase | Metabolite Yield | Notable Characteristics |
---|---|---|---|
Human Cardiomyocytes | CBR1 >> CBR3 | High (Cardiotoxic) | SERCA2a inhibition |
Human Hepatocytes | AKR1C3, AKR1A1 | Very High | First-pass metabolism |
Rat Mammary Tumor | P450 Reductase | Moderate (28.4 nmol/min/mg) | Oxygen-sensitive |
Gut Microbiota | Moco-Enzymes | Variable (10–15%) | 7-Deoxyaglycone pathway |
Genetic polymorphisms in AKR and CBR genes significantly alter doxorubicinol pharmacokinetics. The CBR3 V244M variant (rs8133052) reduces enzymatic activity by ≈40%, diminishing doxorubicinol formation in patients of European ancestry. Similarly, AKR1C3 promoter haplotypes influence transcriptional efficiency, causing up to 60% interindividual variation in enzyme expression. These polymorphisms manifest clinically as:
Population-scale analyses reveal ethnic disparities in allele frequencies: the CBR3 244Met allele occurs in ≈30% of Europeans but <10% of East Asians. Such variability necessitates pharmacogenomic stratification to optimize doxorubicin dosing regimens and mitigate toxicity risks. Ongoing research focuses on developing AKR/CBR isoform-specific inhibitors (e.g., epalrestat for AKR1B1) to modulate metabolic flux in genetically predisposed individuals [4] [10].
Table 3: Clinically Significant Genetic Variants Affecting Doxorubicinol Biosynthesis
Gene | Variant (rsID) | Functional Effect | Population Frequency | Clinical Correlation |
---|---|---|---|---|
CBR3 | V244M (rs8133052) | ↓ Catalytic activity | EUR: 30%, ASN: 8% | ↓ Doxorubicinol exposure |
AKR1C3 | Promoter SNPs | ↑ Transcriptional activity | Variable | ↑ Chemoresistance risk |
AKR1B10 | Amplification | ↑ Protein expression | Tumor-specific | Enhanced anthracycline clearance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7